2-Chloro-1-(difluoromethoxy)-3-iodobenzene

Description

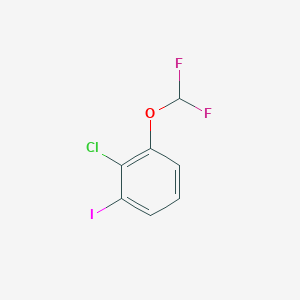

2-Chloro-1-(difluoromethoxy)-3-iodobenzene (CAS: 1261670-28-3) is a halogenated aromatic compound with the molecular formula C₇H₄ClF₂IO and a molecular weight of 304.46 g/mol . Its structure consists of a benzene ring substituted with chlorine (Cl) at position 2, a difluoromethoxy group (-OCF₂) at position 1, and iodine (I) at position 3 (Figure 1). The iodine atom contributes significantly to its molecular weight and may enhance its utility in cross-coupling reactions due to its role as a leaving group. The compound is characterized by its SMILES notation C1=CC(=C(C(=C1)I)OC(F)F)Cl and InChIKey OINNZYFHFXKCOX-UHFFFAOYSA-N .

Properties

IUPAC Name |

2-chloro-1-(difluoromethoxy)-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2IO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGKMJVIDPSPPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(difluoromethoxy)-3-iodobenzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the chlorine, fluorine, iodine, and methoxy groups. One common method involves the halogenation of a benzene derivative followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2-Chloro-1-(difluoromethoxy)-3-iodobenzene may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(difluoromethoxy)-3-iodobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more atoms are replaced by different groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO₃) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce dehalogenated derivatives.

Scientific Research Applications

2-Chloro-1-(difluoromethoxy)-3-iodobenzene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated organic compounds.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(difluoromethoxy)-3-iodobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, influencing their activity and function. Additionally, the difluoromethoxy group can enhance the compound’s stability and bioavailability, making it more effective in its applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-1-(difluoromethoxy)-3-iodobenzene with structurally related halogenated aromatic compounds:

Key Observations:

Substituent Effects :

- Halogen Position : The placement of iodine (I) at position 3 in the target compound distinguishes it from analogs like 2-Chloro-1-(difluoromethoxy)-3-fluorobenzene , where fluorine (F) occupies the same position. Iodine’s larger atomic radius and polarizability may improve leaving-group capabilities in nucleophilic substitution reactions .

- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂) is a strong electron-withdrawing substituent, which stabilizes the aromatic ring and directs electrophilic substitution to meta/para positions. This property is shared with 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene .

Synthetic Utility: The target compound’s iodine atom makes it a candidate for Ullmann or Heck coupling reactions, whereas bromine in 2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene may favor Suzuki-Miyaura reactions .

Applications: Fluorinated analogs like 2-Chloro-1-(difluoromethoxy)-3-fluorobenzene are often used in pharmaceutical intermediates due to fluorine’s metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.